BenchChemオンラインストアへようこそ!

3-Hydroxy-dl-kynurenine

Neurotoxicity Huntington's Disease Oxidative Stress

3-Hydroxy-dl-kynurenine (3-HK) is the mandatory research reagent for experiments requiring oxidative stress-mediated neurodegeneration, not NMDA excitotoxicity. Unlike L-kynurenine or quinolinic acid, 3-HK induces striatal lesions via free radical generation, refractory to MK-801 but sensitive to antioxidants. It uniquely inhibits aldehyde dehydrogenase (ALDH) at 1 mg/kg in vivo, reduces mitochondrial Respiratory Control Index in heart/liver, and exhibits defined antimicrobial IC50 values against MRSA (31.2 µg/ml), VRE (57.6 µg/ml), and MDRP (25.6 µg/ml). For reproducible, mechanistically distinct results, substitute analogs are scientifically invalid.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 2147-61-7
Cat. No. B3415498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-dl-kynurenine
CAS2147-61-7
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N
InChIInChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)
InChIKeyVCKPUUFAIGNJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-dl-kynurenine (CAS 2147-61-7) for Research Procurement: A Critical Tryptophan Metabolite in the Kynurenine Pathway


3-Hydroxy-dl-kynurenine (3-HK) is a key neuroactive metabolite generated via the kynurenine pathway of tryptophan catabolism [1]. It functions as an endogenous oxidative stress generator, producing reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals, and is classified as a neurotoxic kynurenine alongside quinolinic acid (QUIN), contrasting with the neuroprotective branch represented by kynurenic acid (KYNA) [2]. As a central intermediate, 3-HK is the product of kynurenine 3-monooxygenase (KMO) and the precursor to 3-hydroxyanthranilic acid (3-HAA) [3]. Its quantification in biological matrices such as plasma and cerebrospinal fluid (CSF) is routinely performed via validated LC-MS/MS methods for investigating neurological disorders [4].

Why 3-Hydroxy-dl-kynurenine Cannot Be Interchanged with L-Kynurenine or Other Kynurenine Pathway Analogs in Research Applications


Generic substitution of 3-Hydroxy-dl-kynurenine with related kynurenine pathway metabolites is scientifically invalid due to profound functional divergence at the level of biological targets and mechanisms. While compounds like L-kynurenine (KYN) serve as a common substrate that can be metabolized into either neurotoxic or neuroprotective products, 3-HK is a committed intermediate with distinct chemical properties and biological activities [1]. Unlike the NMDA receptor-mediated excitotoxicity of quinolinic acid (QUIN), 3-HK's neurotoxicity is primarily driven by the generation of free radicals and oxidative stress, a mechanism that is not replicated by KYN or KYNA [2]. Furthermore, 3-HK possesses unique enzyme inhibition profiles, such as potent inhibition of aldehyde dehydrogenase (ALDH) that is not shared by the upstream metabolite L-kynurenine, and distinct effects on mitochondrial respiration that differ markedly from other metabolites in the same pathway [3][4]. Consequently, the selection of 3-HK is mandatory for experiments designed to interrogate oxidative stress mechanisms, KMO activity, or specific metabolite-receptor interactions where other kynurenines would yield false-negative or mechanistically irrelevant results.

Quantitative Differentiation of 3-Hydroxy-dl-kynurenine (CAS 2147-61-7) vs. Kynurenine Pathway Analogs: An Evidence-Based Procurement Guide


3-Hydroxy-dl-kynurenine Demonstrates 4-Fold Higher In Vivo Neurotoxic Potency Compared to Quinolinic Acid in Rat Striatum

In a direct head-to-head in vivo comparison, intrastriatal injection of 50 nmol 3-Hydroxy-dl-kynurenine (3-HK) induced tissue damage of comparable size to that caused by 200 nmol of quinolinic acid (QA) [1][2]. This indicates 3-HK exhibits approximately 4-fold higher neurotoxic potency than QA in this model. Crucially, the lesion induced by 3-HK was refractory to the NMDA receptor antagonist MK-801 but was significantly reduced by the antioxidant N-acetyl-L-cysteine, whereas QA-induced damage was MK-801-sensitive [2]. This pharmacologic dissection confirms distinct neurotoxic mechanisms—excitotoxicity for QA versus oxidative stress for 3-HK—and highlights 3-HK's unique utility in studying non-NMDA receptor-mediated neuronal damage.

Neurotoxicity Huntington's Disease Oxidative Stress

3-Hydroxy-dl-kynurenine Exhibits Broad-Spectrum Antimicrobial Activity with Defined IC50 Values Against Drug-Resistant Pathogens

3-Hydroxy-dl-kynurenine demonstrates direct antimicrobial activity against clinically relevant drug-resistant strains, with quantitative IC50 values established in vitro [1]. It is active against methicillin-resistant S. aureus (MRSA) (IC50 = 31.2 µg/ml), S. epidermidis (IC50 = 39.2 µg/ml), vancomycin-resistant E. faecalis (VRE) (IC50 = 57.6 µg/ml), E. coli (IC50 = 24 µg/ml), multidrug-resistant P. aeruginosa (MDRP) (IC50 = 25.6 µg/ml), and C. albicans (IC50 = 137.6 µg/ml). In contrast, a separate study found that 3-HK does not have direct antibacterial activity but enhances host defense by restricting bacterial expansion in macrophages via targeting kainate-sensitive glutamate receptors [2], highlighting a context-dependent dual role.

Antimicrobial Drug Discovery MRSA

3-Hydroxy-dl-kynurenine Uniquely Impairs Mitochondrial Respiratory Control Index (RC) Across Multiple Tissues, Differentiating It from Other Kynurenines

In a systematic study comparing the effects of eight tryptophan metabolites on isolated rat mitochondria, only 3-Hydroxy-dl-kynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA) significantly decreased the Respiratory Control Index (RC) in brain, liver, and heart mitochondria when using glutamate/malate as substrate [1]. When using succinate, only 3-HK significantly lowered RC values in liver and heart mitochondria, whereas 3-HAA did not, demonstrating a tissue- and substrate-specific mitochondrial toxicity profile unique to 3-HK [1]. Furthermore, 3-HK, 3-HAA, and L-kynurenine (KYN) were the only metabolites to significantly accelerate NADH-driven complex I activity in liver mitochondria, with other kynurenines (e.g., KYNA, QUIN, anthranilic acid) showing no significant effect [1].

Mitochondrial Dysfunction Bioenergetics Toxicity

3-Hydroxy-dl-kynurenine Exhibits Potent, Dose-Dependent Inhibition of Aldehyde Dehydrogenase (ALDH) In Vivo, a Property Shared Only with 3-HAA and KA Among Kynurenines

3-Hydroxy-dl-kynurenine (3-HK) is a potent inhibitor of the liver mitochondrial low Km aldehyde dehydrogenase (ALDH) enzyme, a key target for alcohol aversion therapy. In an in vitro screen, 3-HK inhibited yeast and rat liver ALDH by 97% and 69%, respectively, at 100 µM [1]. Crucially, an in vivo study in rats demonstrated that a low dose of 1 mg/kg body weight of 3-HK significantly inhibited ALDH activity, leading to a strong elevation of blood acetaldehyde following ethanol administration [2]. While kynurenic acid (KA) and 3-hydroxyanthranilic acid (3-HAA) also inhibit ALDH, 3-HK and KA were significantly more effective at elevating blood acetaldehyde than 3-HAA, indicating a higher in vivo functional potency for this specific effect [2].

Enzyme Inhibition Alcoholism Research ALDH

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-dl-kynurenine Based on Quantitative Evidence


Investigating Non-NMDA Receptor-Mediated Neurotoxicity and Oxidative Stress in Rodent Models of Huntington's Disease

Based on the direct evidence that 3-HK induces striatal lesions 4-fold more potently than quinolinic acid (QA) and that this damage is refractory to MK-801 but sensitive to antioxidants [1], 3-HK is the appropriate tool for differentiating oxidative stress-mediated neurodegeneration from classical excitotoxicity. Researchers can use intrastriatal injections of 50 nmol 3-HK to model Huntington's disease pathology, with the confidence that the observed effects are attributable to free radical generation rather than NMDA receptor overactivation. This specificity cannot be achieved using QA.

Screening Novel Antimicrobial Compounds Against Drug-Resistant Clinical Isolates

For microbiology laboratories engaged in antibiotic discovery, 3-HK serves as a validated reference compound with established IC50 values against a panel of priority pathogens, including MRSA (31.2 µg/ml), VRE (57.6 µg/ml), and MDRP (25.6 µg/ml) [2]. These quantitative benchmarks allow for direct potency comparisons when evaluating new chemical entities. Furthermore, the dual role of 3-HK in modulating host defense via kainate receptors [2] provides a unique, multi-faceted target for investigation in host-directed therapy research.

Mechanistic Studies of Mitochondrial Dysfunction in Brain, Liver, and Heart Tissues

Given the unique profile of 3-HK in significantly reducing the Respiratory Control Index (RC) in liver and heart mitochondria using succinate as a substrate—a property not shared by other kynurenines like 3-HAA, KYNA, or KYN [3]—3-HK is the essential reagent for any study aiming to model the specific bioenergetic impairment observed in these tissues. Researchers can use 3-HK at 1 mM to reproducibly induce this mitochondrial coupling defect and investigate downstream consequences, secure in the knowledge that analogs would fail to recapitulate the effect.

In Vivo ALDH Inhibition and Alcohol Aversion Model Development

For research into novel alcohol use disorder therapeutics, 3-HK provides a well-characterized, in vivo-validated ALDH inhibitor profile. The evidence shows that 3-HK potently inhibits ALDH activity at a dose of 1 mg/kg in rats, leading to a robust elevation of blood acetaldehyde after ethanol challenge [4]. This functional outcome is a direct and quantifiable readout of target engagement, making 3-HK a valuable tool compound for comparative pharmacology studies against disulfiram or other novel ALDH inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-dl-kynurenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.